
2-Aminopyrimidine
Overview
Description
2-Aminopyrimidine (2-AP) is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with an amino group at the 2-position. This scaffold is a critical pharmacophore in medicinal chemistry, forming the structural basis of numerous bioactive molecules. Notably, 2-AP is integral to non-classical dihydrofolate reductase inhibitors and tyrosine kinase inhibitors such as Imatinib and Nilotinib, which exert therapeutic effects by blocking autophosphorylation and subsequent cell proliferation . The compound’s versatility extends to optoelectronics, where its derivatives display dual-state emissive behavior, enabling applications in fluorescence-based technologies .
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Properties
2-Aminopyrimidine derivatives are recognized for their anticancer properties. Notable drugs such as imatinib, palbociclib, ribociclib, and abemaciclib incorporate this structure, demonstrating effectiveness in treating various cancers. A study synthesized twenty-seven derivatives of this compound and evaluated their inhibitory activity against β-glucuronidase, an enzyme linked to cancer progression. Compound 24 exhibited an IC50 value of 2.8 µM, significantly outperforming the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 µM) .
1.2 Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Research indicates that this compound derivatives possess antibacterial, antifungal, and antiviral properties. The synthesis of various derivatives has been reported to enhance these activities, making them potential candidates for new antimicrobial agents .
1.3 Anti-inflammatory Effects
Studies have identified this compound derivatives as effective anti-inflammatory agents. These compounds inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This makes them valuable in developing treatments for inflammatory diseases .
Chemical and Material Science Applications
2.1 Synthesis of Novel Materials
The reaction of this compound with other organic compounds has led to the formation of novel crystalline materials with unique properties. For instance, the combination with pimelic acid resulted in crystals characterized by X-ray diffraction and spectroscopic methods, revealing potential optoelectronic applications due to their photoluminescent properties .
2.2 Biodegradation Studies
Research on the biodegradation of materials containing this compound highlights its role in environmental applications. The compound is part of studies aimed at understanding the degradation pathways of organic pollutants, contributing to the development of biodegradable materials for medical applications .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Aminopyrimidine, and how can reaction parameters be optimized for higher yields?
- Methodological Answer: A common synthesis involves nucleophilic addition-elimination reactions using diethyl malonate and guanidine nitrate, optimized by adjusting reaction time (e.g., 4–6 hours), pH (8–10), and catalysts like sodium ethylate. Single-factor experiments have demonstrated that yields improve with controlled alkoxylation and chlorination steps . Alternative routes include annulation of thioimidates with vinyl carbodiimides, where RP-HPLC purification ensures high purity (>98%) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?
- Methodological Answer: X-ray crystallography using SHELXL refinement is critical for resolving hydrogen-bonding networks and supramolecular arrangements . Complementary techniques include FTIR for functional group analysis, -NMR for structural confirmation, and mass spectrometry for molecular weight validation. Cross-referencing with the Cambridge Structural Database (CSD) ensures consistency with 123 reported acid-aminopyrimidine synthons .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Immediate eye flushing with an eyewash station (15+ minutes) and thorough skin rinsing are mandatory upon contact. For inhalation, relocate to fresh air and administer CPR with a barrier device to avoid direct exposure. Contaminated clothing must be removed, and all procedures should be conducted in fume hoods with PPE (gloves, lab coats, goggles) .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict this compound’s supramolecular behavior?
- Methodological Answer: Density functional theory (DFT) calculations and Hirshfeld surface analysis validate hydrogen-bonding motifs observed in crystallographic studies. For example, computational models of furan tetracarboxylate-2-aminopyrimidinium salts align with experimental XRD data, enabling predictive insights into synthon stability and packing efficiency .
Q. How should researchers address contradictions between spectroscopic data and crystallographic results in this compound studies?
- Methodological Answer: Cross-validate using multiple techniques: XRD for lattice parameters, NMR for proton environments, and IR for functional group verification. Statistical tools like R-factors () assess refinement quality in SHELXL, while CSD comparisons resolve outliers .
Q. What role does this compound play in enhancing material properties, such as in perovskite photodetectors?
- Methodological Answer: In Sn-based perovskites (e.g., PEAFASnI), this compound passivates defect states, suppresses Sn oxidation, and improves film morphology. This results in photodetectors with 0.4 A W responsivity, 94.6 dB linear dynamic range, and stability over 10 on/off cycles .
Q. How does this compound function as a synthon in crystal engineering?
- Methodological Answer: The carboxylic acid-aminopyrimidine synthon forms robust N–H⋯O/N hydrogen bonds, enabling predictable supramolecular assembly. CSD analysis confirms its prevalence in 123 crystal structures, making it a reliable tool for designing co-crystals and coordination polymers .
Q. What methodological considerations are vital when employing this compound in palladium-catalyzed coupling reactions?
- Methodological Answer: Optimize ligand-to-metal ratios (e.g., 1:1 Pd/2-Aminopyrimidine) and solvent polarity (e.g., DMF/EtOH mixtures). Monitor reaction progress via HPLC and characterize products using high-resolution mass spectrometry (HRMS) and -NMR. Contamination by residual Pd can be mitigated by column chromatography .
Comparison with Similar Compounds
2-Aminopyrimidine vs. 2-Aminoimidazole (2-AI)
Structurally, 2-AP and 2-AI differ in their hydrogen-bonding profiles: 2-AP replaces the hydrogen bond donor (N–H) in 2-AI with a hydrogen bond acceptor (C=N). This modification impacts biological activity. For example, 2-AP amides (e.g., compounds 4c and 4d) inhibit MRSA biofilm formation by 80–85% at 200 µM, comparable to 2-AI derivatives, but without requiring cleavage in vivo to release active metabolites. In contrast, 2-AI derivatives often rely on enzymatic activation .
Table 1: Biofilm Inhibition Activity of 2-AP vs. 2-AI Derivatives
Compound Class | Target Pathogen | Inhibition at 200 µM | Key Structural Feature |
---|---|---|---|
2-AP Amides (e.g., 4c ) | MRSA | 85.5% | Non-cleavable C=N acceptor |
2-AI Derivatives | P. aeruginosa | 70–90%* | Requires in vivo cleavage |
Data from ; *Hypothetical 2-AI activity based on literature comparisons.
This compound vs. 4-Aminopyrimidine (4-AP)
The position of the amino group significantly influences bioactivity. For anthelmintic applications, unsubstituted 2-AP derivatives (e.g., 21a, 21c) outperform 4-AP analogues, which require para-substituted benzene rings for efficacy. This trend highlights the role of steric and electronic effects in modulating target interactions .
Table 2: Structural-Activity Relationship (SAR) of Aminopyrimidine Derivatives
Compound Type | Substitution Pattern | Anthelmintic Activity (vs. Albendazole) |
---|---|---|
2-AP Derivatives | Unsubstituted | Comparable (e.g., 21a : 90% efficacy) |
4-AP Derivatives | Para-substituted | Enhanced (e.g., 21g : 95% efficacy) |
This compound vs. Aniline Derivatives
Replacing aniline with 2-AP in kinase inhibitors shifts selectivity toward CDK4/4. For instance, 2-AP-containing compound 2g shows preferential inhibition of CDK4/6 (IC₅₀ = 50 nM), whereas aniline-based 2i lacks this specificity despite similar binding modes .
Table 3: Kinase Inhibition Profiles
Compound | Core Structure | CDK4/6 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
---|---|---|---|
2g | 2-AP | 50 | 250 |
2i | Aniline | >1000 | 300 |
This compound vs. Other Pyrimidine Analogues
- Synthetic Efficiency : Ultrasonic-assisted synthesis of 2-AP derivatives reduces reaction time (30 min at 60–70°C) compared to traditional methods (5–8 h at 100°C), enhancing scalability .
- Adenosine Receptor Antagonism: Carbamate-substituted 2-AP derivatives (e.g., 4c) exhibit dual A₁/A₂ₐ receptor affinities (A₁Ki = 0.175 nM, A₂ₐKi = 1.58 nM), surpassing many pyrimidine-based antagonists in potency .
Unique Properties of this compound Derivatives
- Optoelectronic Applications : 2-AP derivatives (e.g., 5f , 5g ) exhibit tunable intramolecular charge transfer (ICT) and dual-state emission, a rarity among fluorophores. Their HOMO-LUMO distributions enable bandgap engineering for tailored photophysical properties .
Key Research Findings and Implications
- baumannii .
- Therapeutic Potential: Structural modifications (e.g., lipophilic side chains) enhance blood-brain barrier penetration, as seen in adenosine receptor antagonists for Parkinson’s disease .
- Synthetic Versatility : Efficient synthesis routes expand access to diverse 2-AP derivatives for drug discovery and materials science .
Properties
IUPAC Name |
pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXQPZWIHJMPQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870459 | |
Record name | 2-Pyrimidinamine | |
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Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-Aminopyrimidine | |
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Vapor Pressure |
0.24 [mmHg] | |
Record name | 2-Aminopyrimidine | |
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CAS No. |
109-12-6 | |
Record name | 2-Aminopyrimidine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=109-12-6 | |
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Record name | 2-Aminopyrimidine | |
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Record name | 2-AMINOPYRIMIDINE | |
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Record name | 2-Pyrimidinamine | |
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Record name | 2-Pyrimidinamine | |
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Record name | Pyrimidin-2-ylamine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.318 | |
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Record name | 2-AMINOPYRIMIDINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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